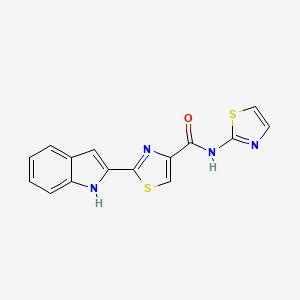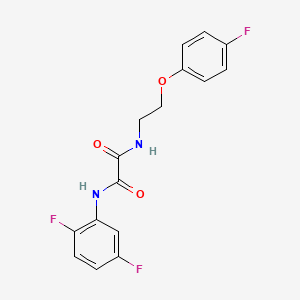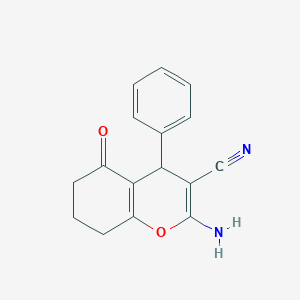![molecular formula C12H13NO B2406548 2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-isoquinolin]-1'-one CAS No. 850875-64-8](/img/structure/B2406548.png)
2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-isoquinolin]-1'-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-isoquinolin]-1'-one, also known as spiroisoquinoline, is a heterocyclic organic compound that has gained significant attention in scientific research due to its unique structure and potential applications.
Mecanismo De Acción
The mechanism of action of 2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-isoquinolin]-1'-oneoline is not fully understood, but it is believed to involve the interaction with specific molecular targets in cells. For instance, 2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-isoquinolin]-1'-oneoline derivatives have been shown to bind to DNA and inhibit topoisomerase II activity, leading to the induction of apoptosis in cancer cells. Additionally, 2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-isoquinolin]-1'-oneoline derivatives have been found to interact with GABA-A receptors, leading to the modulation of neurotransmitter activity in the brain.
Biochemical and Physiological Effects
Spiroisoquinoline has been found to have several biochemical and physiological effects, including the modulation of ion channels, enzymes, and receptors. For instance, 2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-isoquinolin]-1'-oneoline derivatives have been shown to inhibit the activity of acetylcholinesterase, an enzyme that plays a critical role in the transmission of nerve impulses. Moreover, 2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-isoquinolin]-1'-oneoline derivatives have been found to modulate the activity of GABA-A receptors, leading to the potential treatment of anxiety and other neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of 2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-isoquinolin]-1'-oneoline for lab experiments include its unique structure, which allows for the development of novel derivatives with potential applications in medicinal chemistry. Additionally, 2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-isoquinolin]-1'-oneoline derivatives can be synthesized using various methods, making it a versatile compound for chemical synthesis. However, the limitations of 2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-isoquinolin]-1'-oneoline for lab experiments include its potential toxicity and the need for further research to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for the study of 2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-isoquinolin]-1'-oneoline, including the development of new derivatives with improved biological activity and specificity. Moreover, further research is needed to fully understand the mechanism of action of 2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-isoquinolin]-1'-oneoline and its potential applications in drug discovery. Additionally, 2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-isoquinolin]-1'-oneoline derivatives may have potential applications in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Métodos De Síntesis
Spiroisoquinoline can be synthesized through various methods, including the Pictet-Spengler reaction and the Ugi reaction. The Pictet-Spengler reaction involves the condensation of an aldehyde or ketone with an amino acid or amine in the presence of an acid catalyst. The Ugi reaction, on the other hand, involves the reaction of an isocyanide, an aldehyde or ketone, an amine, and a carboxylic acid in the presence of a catalyst.
Aplicaciones Científicas De Investigación
Spiroisoquinoline has been extensively studied for its potential applications in medicinal chemistry, particularly in the development of new drugs. It has been found to exhibit a wide range of biological activities, including antitumor, antimicrobial, antiviral, and anti-inflammatory properties. Moreover, 2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-isoquinolin]-1'-oneoline derivatives have been shown to have potential as enzyme inhibitors, receptor antagonists, and ion channel blockers.
Propiedades
IUPAC Name |
spiro[2,3-dihydroisoquinoline-4,1'-cyclobutane]-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO/c14-11-9-4-1-2-5-10(9)12(8-13-11)6-3-7-12/h1-2,4-5H,3,6-8H2,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOQRTJVKPMLHSJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CNC(=O)C3=CC=CC=C23 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-isoquinolin]-1'-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(E)-4-(Dimethylamino)-N-[(2-phenyl-1,4-dioxan-2-yl)methyl]but-2-enamide](/img/structure/B2406469.png)
![Methyl 4-(2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethoxy)-6-methoxyquinoline-2-carboxylate](/img/structure/B2406470.png)

![4-chloro-N-(3-chloro-4-fluorophenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2406472.png)
![1-(3-chlorophenyl)-N-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2406475.png)


![2-methoxy-4-(5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2406479.png)
![N'-[[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl]-N-(2-hydroxyethyl)oxamide](/img/structure/B2406482.png)

![(Z)-allyl 2-(4-(dimethylamino)benzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2406487.png)
![N'-(4-methoxybenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carbohydrazide](/img/structure/B2406488.png)